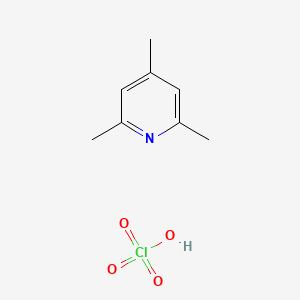
Perchloric acid--2,4,6-trimethylpyridine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perchloric acid–2,4,6-trimethylpyridine (1/1) is a compound formed by the combination of perchloric acid and 2,4,6-trimethylpyridine in a 1:1 molar ratioIt consists of a pyridine ring substituted with three methyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Trimethylpyridine can be synthesized through several methods. One common method involves the Hantzsch dihydropyridine synthesis, which uses ethyl acetoacetate, acetaldehyde, and ammonia in a 2:1:1 ratio . Another method involves the isolation of 2,4,6-trimethylpyridine from Dippel’s oil .
Industrial Production Methods
Industrial production of 2,4,6-trimethylpyridine typically involves the catalytic dehydrogenation of 2,4,6-trimethylpiperidine. This process is carried out under high temperature and pressure conditions in the presence of a suitable catalyst .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Substitution: It can participate in dehydrohalogenation reactions by binding the formed hydrogen halides.
Major Products
The major products formed from these reactions include 2,4,6-pyridinetricarboxylic acid and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4,6-Trimethylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,6-trimethylpyridine involves its ability to act as a base and nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpyridine (lutidine): Another methyl-substituted pyridine with similar properties but different reactivity due to the position of the methyl groups.
2,3,5-Trimethylpyridine: Another isomer of trimethylpyridine with different chemical properties and applications.
Uniqueness
2,4,6-Trimethylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. Its ability to form stable complexes and participate in specific organic reactions makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
61244-34-6 |
|---|---|
Molecular Formula |
C8H12ClNO4 |
Molecular Weight |
221.64 g/mol |
IUPAC Name |
perchloric acid;2,4,6-trimethylpyridine |
InChI |
InChI=1S/C8H11N.ClHO4/c1-6-4-7(2)9-8(3)5-6;2-1(3,4)5/h4-5H,1-3H3;(H,2,3,4,5) |
InChI Key |
MKVHXUHDKRVIAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)C)C.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















